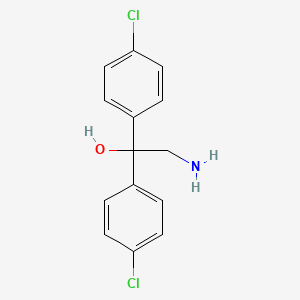
2-Amino-1,1-bis(4-chlorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1,1-bis(4-chlorophenyl)ethanol is a chlorinated aromatic compound featuring a central ethanol backbone substituted with two 4-chlorophenyl groups at the 1-position and an amino group at the 2-position. The compound’s unique substitution pattern—combining electron-withdrawing chlorine atoms with a polar amino group—distinguishes it from related metabolites of DDT and other organochlorines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 2-amino-1,1-bis(4-chlorophenyl)ethanol and its analogs:
Key Differences and Implications
Substituent Effects on Reactivity and Stability
- This could influence its environmental mobility or bioavailability .
- Chlorine vs.
Properties
CAS No. |
5949-45-1 |
|---|---|
Molecular Formula |
C14H13Cl2NO |
Molecular Weight |
282.2 g/mol |
IUPAC Name |
2-amino-1,1-bis(4-chlorophenyl)ethanol |
InChI |
InChI=1S/C14H13Cl2NO/c15-12-5-1-10(2-6-12)14(18,9-17)11-3-7-13(16)8-4-11/h1-8,18H,9,17H2 |
InChI Key |
NEBLOWDPQKVZJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN)(C2=CC=C(C=C2)Cl)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














